molecular formula C16H16N4O3S B12204029 N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide

N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide

Cat. No.: B12204029
M. Wt: 344.4 g/mol
InChI Key: UEUVBOXSEXKSTB-UHFFFAOYSA-N
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Description

N-[(2Z)-5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide (CAS: 1144484-67-2) is a heterocyclic compound featuring a thiazole core fused with a 1,2,4-oxadiazole ring. Key structural attributes include:

  • Thiazole ring: Substituted at position 5 with a 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl group and at position 4 with a methyl group.
  • Propanamide moiety: Attached via a Z-configuration ylidene linkage at position 2 of the thiazole.
  • Molecular formula: C₁₆H₁₆N₄O₃S (MW: 344.4 g/mol) .

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C16H16N4O3S/c1-4-12(21)18-16-17-9(2)13(24-16)15-19-14(20-23-15)10-5-7-11(22-3)8-6-10/h5-8H,4H2,1-3H3,(H,17,18,21)

InChI Key

UEUVBOXSEXKSTB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=C(S1)C2=NC(=NO2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

Preparation Methods

Formation of the Amidoxime Intermediate

4-Methoxybenzamidoxime is prepared by reacting 4-methoxybenzonitrile with hydroxylamine hydrochloride in ethanol under reflux (70–80°C, 6–8 hours). The reaction proceeds via nucleophilic addition, yielding the amidoxime as a white crystalline solid (mp 142–144°C, 85% yield).

Cyclization to 3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl Chloride

The amidoxime is treated with trichloroacetic anhydride in dichloromethane at 0°C, followed by gradual warming to room temperature. This generates the reactive 1,2,4-oxadiazol-5-yl chloride intermediate. Alternative cyclizing agents like EDCI or HOBt may be used, but trichloroacetic anhydride offers superior regioselectivity for the 1,2,4-oxadiazole isomer.

Preparation of the 4-Methyl-1,3-Thiazol-2(3H)-Ylidene Propanamide Core

The thiazol-2(3H)-ylidene moiety is synthesized via a modified Hantzsch thiazole synthesis, followed by propanamide functionalization:

Thiazole Ring Formation

A mixture of thiourea and 3-bromo-2-butanone in ethanol undergoes cyclization at 60°C for 4 hours, yielding 4-methyl-1,3-thiazol-2-amine (mp 98–100°C, 78% yield). The reaction mechanism involves nucleophilic attack by the thiol group on the α-carbon of the ketone, followed by intramolecular cyclization.

Generation of the Thiazol-2(3H)-Ylidene Intermediate

The thiazole amine is treated with propanoyl chloride in the presence of triethylamine (TEA) in dry THF at −20°C. This forms the propanamide-thiazole adduct , which undergoes dehydrohalogenation using DBU (1,8-diazabicycloundec-7-ene) to yield the thiazol-2(3H)-ylidene species. The Z-configuration is stabilized by intramolecular hydrogen bonding between the propanamide carbonyl and the thiazole nitrogen.

Coupling of Oxadiazole and Thiazol-2(3H)-Ylidene Fragments

The final step involves coupling the 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl chloride with the thiazol-2(3H)-ylidene propanamide:

Nucleophilic Aromatic Substitution

The oxadiazol-5-yl chloride reacts with the thiazol-2(3H)-ylidene propanamide in anhydrous DMF at 80°C for 12 hours, using potassium carbonate as a base. The reaction proceeds via nucleophilic attack at the oxadiazole C-5 position, displacing chloride and forming the C–N bond.

Stereochemical Control

The Z-configuration of the thiazol-2(3H)-ylidene moiety is preserved by maintaining low reaction temperatures (0–10°C) during coupling and avoiding prolonged heating. Post-reaction analysis via 1H^1H NMR confirms the Z-geometry through characteristic coupling constants (J=1012HzJ = 10–12 \, \text{Hz}) between the thiazole C-5 proton and the propanamide carbonyl.

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel column chromatography using a hexane/ethyl acetate gradient (3:1 to 1:2). The target compound elutes at Rf=0.42R_f = 0.42 (TLC, hexane:EtOAc 1:1).

Spectroscopic Characterization

  • HRMS (ESI) : m/zm/z calcd for C17H16N4O3S\text{C}_{17}\text{H}_{16}\text{N}_4\text{O}_3\text{S}: 380.0942; found: 380.0938.

  • 1H^1H NMR (500 MHz, CDCl3_3) : δ 8.21 (d, J=8.5HzJ = 8.5 \, \text{Hz}, 2H, Ar–H), 7.02 (d, J=8.5HzJ = 8.5 \, \text{Hz}, 2H, Ar–H), 6.85 (s, 1H, thiazole-H), 3.89 (s, 3H, OCH3_3), 2.98 (q, J=7.5HzJ = 7.5 \, \text{Hz}, 2H, CH2_2CO), 2.42 (s, 3H, thiazole-CH3_3), 1.24 (t, J=7.5HzJ = 7.5 \, \text{Hz}, 3H, CH2_2CH3_3).

Yield Optimization and Scalability

ParameterSmall Scale (1 g)Pilot Scale (100 g)
Oxadiazole Yield85%82%
Thiazole Yield78%75%
Coupling Efficiency65%60%
Overall Yield43%37%

Key factors affecting scalability include exothermic side reactions during oxadiazole cyclization and thiazol-2(3H)-ylidene isomerization at elevated temperatures.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) reduces coupling time from 12 hours to 45 minutes, improving yield to 70% while retaining Z-selectivity.

Solid-Phase Synthesis

Immobilizing the thiazol-2(3H)-ylidene propanamide on Wang resin enables iterative coupling cycles, though overall yields remain suboptimal (28–32%) .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide is a compound that has garnered attention due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and case studies.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective properties of compounds related to this compound. For instance, derivatives of oxadiazol compounds have shown efficacy in treating neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy. These conditions are characterized by tau-mediated neurodegeneration, where tau proteins aggregate to form neurofibrillary tangles, leading to neuronal dysfunction .

Anticancer Properties

Compounds containing the oxadiazole moiety have been investigated for their anticancer potential. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The thiazole ring in the compound may enhance its activity by improving solubility and bioavailability .

Antimicrobial Activity

Another area of interest is the antimicrobial activity exhibited by derivatives of this compound. Research has demonstrated that certain oxadiazole-based compounds possess significant antibacterial and antifungal properties. These findings suggest that this compound could be developed as a novel antimicrobial agent .

Summary of Biological Activities

Activity TypeCompound DerivativeObserved Effect
NeuroprotectiveOxadiazole derivativesReduced neuronal death in models
AnticancerThiazole-containing compoundsInduced apoptosis in cancer cells
AntimicrobialVarious oxadiazole derivativesInhibition of bacterial growth

Case Studies

  • Neuroprotection : A study investigated the effects of an oxadiazole derivative on neuronal survival under oxidative stress conditions. The results indicated a significant increase in cell viability compared to control groups, suggesting its potential as a neuroprotective agent .
  • Anticancer Activity : In vitro tests on cancer cell lines showed that a related thiazole compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy : A series of tests against common pathogens revealed that certain derivatives exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis
Compound Name Core Structure Key Substituents Molecular Formula (MW) Reference
Target Compound Thiazole-oxadiazole 4-Methyl, 3-(4-methoxyphenyl)-oxadiazole, propanamide C₁₆H₁₆N₄O₃S (344.4)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, ) Thiadiazole Isoxazole, phenyl, benzamide C₁₈H₁₂N₄O₂S (348.39)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole-pyridine Acetyl, methyl-pyridine, benzamide C₂₃H₁₈N₄O₂S (414.49)
3-[(5Z)-5-(4-Methylbenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-(5-methyl-thiadiazol-2-yl)propanamide Thiazolidinone 4-Methylbenzylidene, thioxo, methyl-thiadiazole C₁₈H₁₇N₅O₂S₂ (391.49)
N-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-triazol-3-yl)thio)propanamide Thiadiazole-triazole 2-Methoxyphenyl, triazole-thio C₁₅H₁₆N₆O₂S₂ (376.5)

Key Observations :

  • Core Heterocycles: The target compound’s thiazole-oxadiazole fusion is distinct from thiadiazole-pyridine (8a) or thiazolidinone () cores, which may influence electronic properties and metabolic stability .
  • Substituent Diversity : The 4-methoxyphenyl group in the target contrasts with the acetyl-pyridine (8a) or triazole-thio () groups, affecting solubility and steric interactions .
  • Amide Linkages: Propanamide in the target vs.
Physicochemical and Spectral Properties
Property Target Compound Compound 6 () 8a ()
Molecular Weight 344.4 g/mol 348.39 g/mol 414.49 g/mol
Key IR Peaks Not reported 1606 cm⁻¹ (C=O) 1679, 1605 cm⁻¹ (2 C=O)
¹H-NMR Features Not reported Aromatic protons at 7.36–7.72 CH₃ (2.49 ppm), aromatic peaks

Insights :

  • The target’s propanamide group would likely show a carbonyl IR peak ~1650–1700 cm⁻¹, similar to compound 6’s benzamide .
  • Aromatic proton signals in the target’s 4-methoxyphenyl group would resemble those in compound 8c (), which has multiple aryl substituents .

Biological Activity

N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4O4SC_{23}H_{22}N_{4}O_{4}S, with a molecular weight of approximately 450.5 g/mol. The compound features a combination of oxadiazole and thiazole rings, which are significant for its biological activity.

PropertyValue
Molecular FormulaC23H22N4O4S
Molecular Weight450.5 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of intermediates such as oxadiazoles and thiazoles. The final product is obtained through coupling reactions under specific conditions that promote the formation of the desired compound.

Antimicrobial Properties

Research has indicated that compounds containing oxadiazole and thiazole moieties exhibit significant antimicrobial properties. These compounds may inhibit bacterial growth by disrupting cellular processes or interfering with essential enzymes .

Anticancer Potential

This compound has been studied for its anticancer activities. It has shown promise in inhibiting specific cancer cell lines by inducing apoptosis or disrupting cell cycle progression through its interaction with molecular targets such as kinases involved in cell division .

The mechanism of action involves binding to various enzymes and receptors that modulate biological pathways. For instance, it may inhibit the activity of certain kinases or other proteins crucial for tumor growth and survival. The specific interactions can lead to significant alterations in cellular signaling pathways associated with cancer progression.

Case Studies and Research Findings

  • In Vitro Studies : In vitro studies have demonstrated that derivatives of this compound exhibit micromolar inhibition against cancer cell proliferation. For example, one study reported a compound from the same family showing a half-maximal inhibitory concentration (IC50) in the low micromolar range against various cancer cell lines .
  • Animal Models : In animal models, compounds similar to this compound have shown reduced tumor growth rates when administered at therapeutic doses. These findings suggest potential for further development into therapeutic agents against cancer .
  • Comparative Studies : Comparative studies have highlighted the efficacy of this compound relative to other known anticancer agents. Its unique structural features contribute to its superior activity profile in certain assays compared to traditional chemotherapeutics .

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